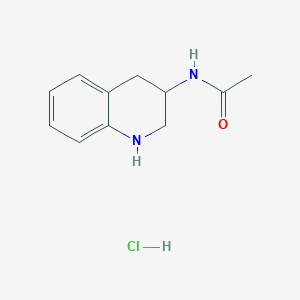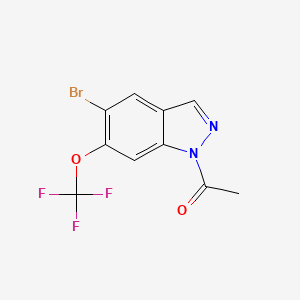
1-(5-Bromo-6-(trifluoromethoxy)-1H-indazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-6-(trifluoromethoxy)-1H-indazol-1-yl)ethanone is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds that have significant importance in medicinal chemistry due to their diverse biological activities
Métodos De Preparación
The synthesis of 1-(5-Bromo-6-(trifluoromethoxy)-1H-indazol-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Trifluoromethoxylation: The addition of a trifluoromethoxy group to the indazole ring.
Acylation: The final step involves the acylation of the indazole derivative to form the ethanone compound.
Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
1-(5-Bromo-6-(trifluoromethoxy)-1H-indazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(5-Bromo-6-(trifluoromethoxy)-1H-indazol-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-6-(trifluoromethoxy)-1H-indazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethoxy groups enhance its binding affinity to target proteins, potentially inhibiting their function. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar compounds to 1-(5-Bromo-6-(trifluoromethoxy)-1H-indazol-1-yl)ethanone include:
5-Bromo-6-(trifluoromethoxy)-1H-indole: Lacks the ethanone group but shares similar reactivity.
2-Bromo-6-(trifluoromethyl)benzo[d]thiazole: Contains a different heterocyclic core but similar substituents.
1-(5-Bromo-6-(trifluoromethoxy)-1H-indazol-1-yl)methanone: Similar structure with a methanone group instead of ethanone.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H6BrF3N2O2 |
|---|---|
Peso molecular |
323.07 g/mol |
Nombre IUPAC |
1-[5-bromo-6-(trifluoromethoxy)indazol-1-yl]ethanone |
InChI |
InChI=1S/C10H6BrF3N2O2/c1-5(17)16-8-3-9(18-10(12,13)14)7(11)2-6(8)4-15-16/h2-4H,1H3 |
Clave InChI |
KFRARYUKGKOTHD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C2=CC(=C(C=C2C=N1)Br)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


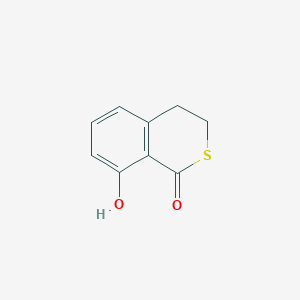
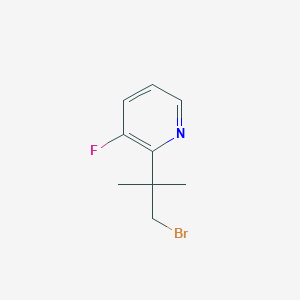
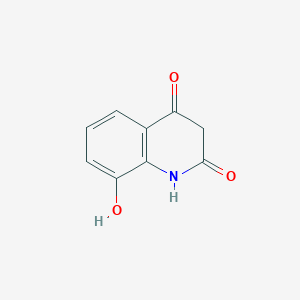
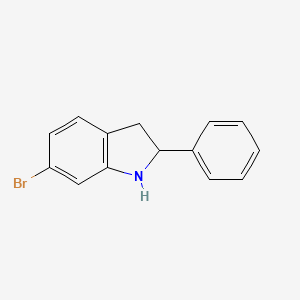
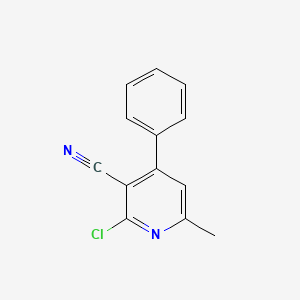
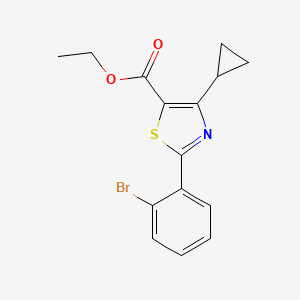

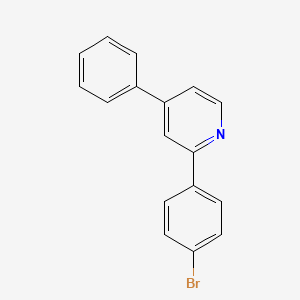
![Spiro[chroman-4,4'-piperidine]](/img/structure/B12970179.png)
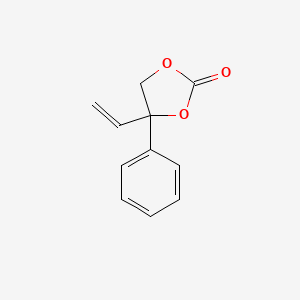
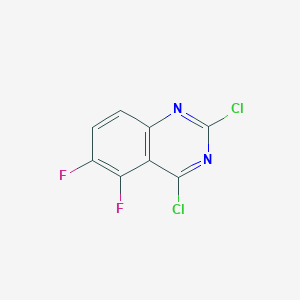

![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine](/img/structure/B12970196.png)
